![molecular formula C21H16BrCl2N3O2 B5715222 N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide](/img/structure/B5715222.png)
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide
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Overview
Description
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyridin-1-ium ring, and a carboxamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with an amine to form an imine intermediate. This intermediate is then reacted with a pyridine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the pyridin-1-ium and carboxamide groups.
N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline: Similar structure but with different substituents on the aromatic ring.
Uniqueness
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2.BrH/c22-18-9-8-16(19(23)11-18)12-24-25-21(28)17-7-4-10-26(13-17)14-20(27)15-5-2-1-3-6-15;/h1-13H,14H2;1H/b24-12+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXOTABNTXMKAG-DFVQGABXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrCl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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